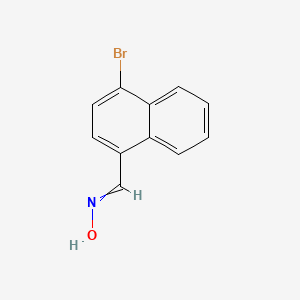
Ethyl 3-(4-chloro-2-methylphenoxy)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Ethyl 3-(4-chloro-2-methylphenoxy)propanoate is an organic compound that belongs to the class of phenoxy herbicides. These compounds are widely used in agriculture due to their ability to selectively kill broad-leaf weeds while leaving monocotyledonous crops like wheat and maize relatively unaffected . This compound is known for its herbicidal properties and is used in various formulations to control unwanted vegetation.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-chloro-2-methylphenoxy)propanoate typically involves the etherification of 4-chloro-2-methylphenol with ethyl 3-bromopropionate. The reaction is carried out in the presence of a base such as potassium carbonate (K₂CO₃) and a phase transfer catalyst. The reaction mixture is heated to around 100°C to facilitate the formation of the desired ester .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is isolated through distillation and purification techniques to remove any impurities .
化学反応の分析
Types of Reactions
Ethyl 3-(4-chloro-2-methylphenoxy)propanoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) can be employed for substitution reactions.
Major Products
Oxidation: 3-(4-chloro-2-methylphenoxy)propionic acid.
Reduction: 3-(4-chloro-2-methylphenoxy)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 3-(4-chloro-2-methylphenoxy)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other herbicidal compounds.
Biology: Studied for its effects on plant growth and development.
Medicine: Investigated for potential therapeutic applications due to its structural similarity to other bioactive compounds.
Industry: Employed in the formulation of herbicides for agricultural use.
作用機序
The compound exerts its herbicidal effects by mimicking the plant hormone auxin. When applied to broad-leaf plants, it induces uncontrolled growth, leading to the death of the plant. The molecular targets include auxin receptors and pathways involved in cell elongation and division .
類似化合物との比較
Similar Compounds
Mecoprop: 2-(4-chloro-2-methylphenoxy)propionic acid.
Diclofop: 2-(4-(2,4-dichlorophenoxy)phenoxy)propionic acid.
Fenoprop: 2-(2,4,5-trichlorophenoxy)propionic acid.
Uniqueness
Ethyl 3-(4-chloro-2-methylphenoxy)propanoate is unique due to its specific ester functional group, which imparts different physical and chemical properties compared to its analogs. This uniqueness makes it suitable for specific applications where other compounds may not be as effective .
特性
分子式 |
C12H15ClO3 |
|---|---|
分子量 |
242.70 g/mol |
IUPAC名 |
ethyl 3-(4-chloro-2-methylphenoxy)propanoate |
InChI |
InChI=1S/C12H15ClO3/c1-3-15-12(14)6-7-16-11-5-4-10(13)8-9(11)2/h4-5,8H,3,6-7H2,1-2H3 |
InChIキー |
LIUYHDRSVNUHIO-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CCOC1=C(C=C(C=C1)Cl)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-{[(Benzyloxy)carbonyl]oxy}benzoic acid](/img/structure/B8327725.png)




![4,4,5,5-Tetramethyl-2-[7-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-9,10-dihydro-phenanthren-2-yl]-[1,3,2]dioxaborolane](/img/structure/B8327752.png)



![2-Methoxy-4-[2-(morpholin-4-yl)ethyl]aniline](/img/structure/B8327792.png)
